3-[(Ethylsulfanyl)methyl]pyridin-2-amine
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Overview
Description
“3-[(Ethylsulfanyl)methyl]pyridin-2-amine” is a chemical compound with the CAS Number: 1247579-87-8 . It has a molecular weight of 168.26 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2S/c1-2-11-6-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Organic Reactions
- 3-[(Ethylsulfanyl)methyl]pyridin-2-amine is involved in various chemical synthesis processes. For instance, Zhu et al. (2003) describe a phosphine-catalyzed annulation process, highlighting the potential application of similar compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).
- Fleck et al. (2003) discuss the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in antibiotic preparation, demonstrating the relevance of pyridin-2-amine derivatives in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Catalysis and Reaction Mechanisms
- Research by Zaitsev et al. (2005) on palladium-catalyzed arylation shows the role of pyridine-containing directing groups, such as this compound, in facilitating beta-arylation of carboxylic acid derivatives (Zaitsev, Shabashov, & Daugulis, 2005).
- The study by Anderegg et al. (1977) on the thermodynamics of metal complex formation with pyridine derivatives underscores the significance of such compounds in understanding complex chemical interactions (Anderegg, Hubmann, Podder, & Wenk, 1977).
Photoredox Catalysis
- Ociepa et al. (2018) explore the use of amines in metal-free photoredox catalysis, highlighting the potential application of this compound in the formation of complex molecular structures (Ociepa, Turkowska, & Gryko, 2018).
Organic and Medicinal Chemistry
- Uenishi et al. (2004) describe the stereospecific introduction of amino functions onto the 2-pyridinylmethyl carbon center, indicating the importance of this compound in chiral chemistry and potentially in drug design (Uenishi, Hamada, Aburatani, Matsui, Yonemitsu, & Tsukube, 2004).
Material Science and Nanotechnology
- Lv et al. (2014) discuss the application of amine-based materials in polymer solar cells, where derivatives of pyridin-2-amine could be significant (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Environmental Chemistry
- Sacher et al. (1997) analyze aliphatic amines in waste and surface water, showcasing the environmental relevance of pyridin-2-amine compounds (Sacher, Lenz, & Brauch, 1997).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Properties
IUPAC Name |
3-(ethylsulfanylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-11-6-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQQZXIZLRGDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=C(N=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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